GPx-Like Activity vs. Ebselen in Micellar System
In a micellar catalyst constructed from benzeneseleninic acid and hexadecyltrimethylammonium bromide (CTAB), the resulting assembly exhibited GPx-like activity approximately 126 times greater than the well-known clinical candidate ebselen in the classical coupled reductase assay system [1]. When a hydrophobic substrate, 3-carboxy-4-nitrobenzenethiol (ArSH), was used as an alternative to glutathione, the rate enhancement relative to free benzeneseleninic acid was 500‑fold, and compared to diphenyl diselenide, it was 94,500‑fold [1].
| Evidence Dimension | Relative GPx-like activity (coupled reductase assay) |
|---|---|
| Target Compound Data | 126-fold more effective than ebselen (micellar form) |
| Comparator Or Baseline | Ebselen (GPx mimic, clinical candidate) |
| Quantified Difference | 126x |
| Conditions | Classical coupled reductase assay system; micellar catalyst composed of benzeneseleninic acid and CTAB in aqueous medium |
Why This Matters
This quantitative superiority in a biomimetic system demonstrates that benzeneseleninic acid, when formulated appropriately, offers a distinct catalytic advantage for research into therapeutic GPx mimics, directly impacting the selection of a selenium core for antioxidant development.
- [1] Huang, X., Liu, Y., Liang, K., Tang, Y., & Liu, J. (2007). Selenium-Mediated Micellar Catalyst: An Efficient Enzyme Model for Glutathione Peroxidase-like Catalysis. Langmuir, 23(3), 1518–1522. View Source
